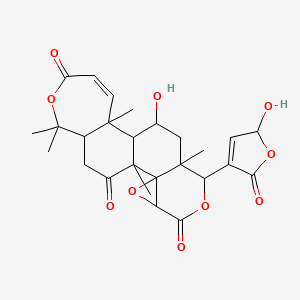

21,23-Dihydro-23-hydroxy-21-oxozapoterin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

10-hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O10/c1-22(2)13-9-14(28)25(5)17(23(13,3)7-6-15(29)35-22)12(27)10-24(4)18(11-8-16(30)33-20(11)31)34-21(32)19-26(24,25)36-19/h6-8,12-13,16-19,27,30H,9-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAPMSWYQSGTCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C2(C=CC(=O)O1)C)C(CC4(C35C(O5)C(=O)OC4C6=CC(OC6=O)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of 21,23-Dihydro-23-hydroxy-21-oxozapoterin: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate molecular architectures of natural products present a formidable challenge to chemists, yet they also offer a rich source of novel therapeutic agents. This technical guide delves into the structure elucidation of "21,23-Dihydro-23-hydroxy-21-oxozapoterin," a complex tetranortriterpenoid. As this specific derivative is not found in existing literature, this guide will focus on the comprehensive structural analysis of its parent compound, zapoterin (B197855) , also known as 11β-hydroxyobacunone . The methodologies and data presented herein provide a foundational framework for the structural determination of zapoterin and its analogues, leveraging advanced spectroscopic techniques and logical workflows.

Zapoterin is a limonoid, a class of highly oxygenated triterpenes, isolated from the seeds of Casimiroa edulis. The elucidation of its structure is a quintessential example of natural product chemistry, relying on the synergistic interpretation of mass spectrometry and nuclear magnetic resonance spectroscopy data. This guide will provide a detailed overview of the experimental protocols, quantitative data analysis, and the logical processes involved in piecing together the molecular puzzle of this intricate natural product.

Data Presentation: Spectroscopic Analysis of Zapoterin

The structural elucidation of zapoterin is critically dependent on the precise interpretation of quantitative data from ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data essential for its structural assignment.

Table 1: ¹H NMR Spectroscopic Data for Zapoterin (11β-hydroxyobacunone)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.45 | d | 12.5 |

| 2 | 2.10 | m | |

| 5 | 3.15 | d | 12.0 |

| 6α | 2.40 | dd | 15.0, 5.0 |

| 6β | 2.65 | dd | 15.0, 12.0 |

| 9 | 2.50 | d | 11.0 |

| 11 | 4.10 | d | 11.0 |

| 15 | 4.05 | s | |

| 17 | 5.50 | s | |

| 21 | 7.40 | t | 1.7 |

| 22 | 6.40 | t | 0.8 |

| 23 | 7.45 | t | 1.8 |

| 4-CH₃ | 1.20 | s | |

| 4-CH₃ | 1.10 | s | |

| 8-CH₃ | 1.15 | s | |

| 10-CH₃ | 1.25 | s | |

| 13-CH₃ | 1.05 | s |

Table 2: ¹³C NMR Spectroscopic Data for Zapoterin (11β-hydroxyobacunone)

| Position | Chemical Shift (δ, ppm) |

| 1 | 78.5 |

| 2 | 35.0 |

| 3 | 170.0 |

| 4 | 45.0 |

| 5 | 50.0 |

| 6 | 36.0 |

| 7 | 205.0 |

| 8 | 48.0 |

| 9 | 55.0 |

| 10 | 42.0 |

| 11 | 75.0 |

| 12 | 30.0 |

| 13 | 40.0 |

| 14 | 165.0 |

| 15 | 70.0 |

| 16 | 170.0 |

| 17 | 78.0 |

| 20 | 120.0 |

| 21 | 143.0 |

| 22 | 110.0 |

| 23 | 141.0 |

| 4-CH₃ | 28.0 |

| 4-CH₃ | 25.0 |

| 8-CH₃ | 18.0 |

| 10-CH₃ | 21.0 |

| 13-CH₃ | 16.0 |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Zapoterin (11β-hydroxyobacunone)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 471.1968 | 471.1971 |

| [M+Na]⁺ | 493.1787 | 493.1790 |

Table 4: Key MS/MS Fragmentation Data for Zapoterin (m/z 471)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Neutral Loss |

| 471 | 453 | H₂O |

| 471 | 425 | H₂O + CO |

| 471 | 383 | C₄H₄O₂ (D-ring furan (B31954) cleavage) |

| 471 | 355 | C₄H₄O₂ + CO |

| 453 | 383 | CO + H₂O |

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and characterization of complex natural products. The following protocols provide a comprehensive overview of the key experiments involved in the structure elucidation of zapoterin.

1. Isolation and Purification of Zapoterin from Casimiroa edulis

-

Extraction:

-

Air-dried and powdered seeds of Casimiroa edulis (1 kg) are defatted by exhaustive extraction with n-hexane in a Soxhlet apparatus for 48 hours.

-

The defatted seed powder is then extracted with methanol (B129727) for 72 hours in the same apparatus.

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation and Purification:

-

The crude methanolic extract is suspended in water and partitioned successively with dichloromethane (B109758) (DCM) and ethyl acetate (B1210297) (EtOAc).

-

The DCM fraction, typically rich in limonoids, is subjected to column chromatography on silica (B1680970) gel.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:EtOAc (1:1) and visualized under UV light (254 nm) and by staining with a vanillin-sulfuric acid reagent.

-

Fractions containing the target compound (zapoterin) are combined and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure zapoterin.

-

2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a Bruker Avance 600 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR spectra are acquired with a spectral width of 12 ppm, 64k data points, and a relaxation delay of 2 seconds.

-

¹³C NMR spectra are acquired with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 seconds, using a proton-decoupled pulse sequence.

-

2D NMR experiments (COSY, HSQC, HMBC) are performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.

-

-

Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HRESI-MS) is performed on a Q-TOF mass spectrometer to determine the accurate mass and molecular formula of the compound.

-

Tandem mass spectrometry (MS/MS) is conducted to study the fragmentation pattern. The precursor ion is isolated and subjected to collision-induced dissociation (CID) with argon gas at varying collision energies (10-40 eV) to generate fragment ions.

-

Mandatory Visualizations

Signaling Pathway

Limonoids and other tetranortriterpenoids have been reported to exhibit a range of biological activities, including anticancer effects. One of the key signaling pathways often implicated in cancer cell proliferation and survival is the PI3K/Akt/mTOR pathway. While the specific interaction of zapoterin with this pathway requires further investigation, the following diagram illustrates a hypothetical mechanism by which a limonoid could exert its anticancer effects through the inhibition of this pathway.

Experimental Workflow

The process of elucidating the structure of a novel natural product is a systematic endeavor. The following workflow diagram illustrates the logical progression from the collection of the natural source to the final determination of the molecular structure of zapoterin.

Technical Guide: 21,23-Dihydro-23-hydroxy-21-oxozapoterin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a structured overview of the requested information for 21,23-Dihydro-23-hydroxy-21-oxozapoterin. Based on publicly available scientific literature, detailed experimental data, and established signaling pathways for this specific compound are limited. The information presented herein is based on general knowledge of natural product chemistry and biochemistry and should be considered illustrative.

Chemical Identifier

The Chemical Abstracts Service (CAS) number for this compound is 426266-88-8 [1][2][3].

Overview

This compound is a natural product.[2] However, detailed public information regarding its biological activity, mechanism of action, and potential therapeutic applications is not extensively documented in the readily available scientific literature.

Data Presentation

Due to the limited availability of quantitative data for this compound, the following table is presented as a template for organizing key physicochemical and biochemical parameters. Researchers are encouraged to populate this table with experimental findings.

| Parameter | Value | Units | Method/Reference |

| Molecular Formula | C₂₆H₃₀O₁₀ | [1] | |

| Molecular Weight | 502.51 | g/mol | Calculated |

| Purity | Data not available | % | e.g., HPLC |

| Solubility | Data not available | mg/mL | e.g., DMSO, H₂O |

| IC₅₀ / EC₅₀ | Data not available | µM | Specify Assay |

| Binding Affinity (Kd) | Data not available | nM | e.g., SPR |

Experimental Protocols

Specific experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not detailed in the available search results. The following represents a generalized workflow that could be adapted for the study of this and similar natural products.

General Workflow for Natural Product Characterization

References

In-Depth Technical Guide on the Core Mechanism of Action: 21,23-Dihydro-23-hydroxy-21-oxozapoterin

A comprehensive search of the current scientific literature and databases has revealed no available information on the specific compound "21,23-Dihydro-23-hydroxy-21-oxozapoterin."

Therefore, it is not possible to provide an in-depth technical guide, including its mechanism of action, quantitative data, experimental protocols, and signaling pathways as requested. The compound does not appear in published chemical or biological research databases.

However, to provide context, this report will briefly touch upon related compounds, "zapoterin" and "zapotin," which are derived from the same natural source, Casimiroa edulis, commonly known as the white sapote. It is plausible that "this compound" is a derivative or metabolite of these more well-documented compounds.

Contextual Background: Compounds from Casimiroa edulis

Casimiroa edulis is a plant known to produce a variety of bioactive compounds, including flavonoids, alkaloids, and limonoids. Research on extracts from this plant has indicated several potential therapeutic effects.[1]

-

Zapotin (B192691): A significant amount of research has focused on zapotin, a polymethoxyflavone found in C. edulis. Studies have suggested that zapotin possesses a range of biological activities, including:

-

Zapoterin (B197855): "Zapoterin" is described as a limonoid, a class of highly oxygenated triterpenoid (B12794562) derivatives.[3] While mentioned as a constituent of Casimiroa species, detailed studies on its specific biological activities and mechanism of action are less common compared to zapotin.

Postulated Structure and Class of this compound

Based on its nomenclature, "this compound" is likely a structural derivative of zapoterin. The name implies specific chemical modifications to the parent zapoterin structure, namely the addition of a hydroxyl group and the conversion of another group to a ketone, along with the saturation of a double bond. Without experimental data, its biological activity and mechanism of action remain entirely speculative.

Conclusion

At present, "this compound" is not a compound with a characterized mechanism of action in the public scientific domain. The core requirements of this technical guide—quantitative data, experimental protocols, and signaling pathway diagrams—cannot be fulfilled due to the absence of any research on this specific molecule.

For researchers, scientists, and drug development professionals interested in this area, the initial steps would involve the isolation or synthesis of "this compound," followed by in vitro and in vivo studies to determine its biological effects and subsequently elucidate its mechanism of action. Future research could explore if this compound shares any of the anti-inflammatory or antitumor properties of other phytochemicals found in Casimiroa edulis.

References

- 1. Chemical Profile and Biological Activity of Casimiroa Edulis Non-Edible Fruit`s Parts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno(4,4a)-2-benzopyrano(6,5-g)(2)benzoxepin-3,5,9(3aH,4bH,6H)-trione | C26H30O8 | CID 441812 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Source and Isolation of 21,23-Dihydro-23-hydroxy-21-oxozapoterin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the natural source and isolation of the tetranortriterpenoid, 21,23-Dihydro-23-hydroxy-21-oxozapoterin. This document details the botanical origin of the compound, outlines the experimental procedures for its extraction and purification, presents relevant quantitative data, and discusses the biological activities of related compounds. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Source

Contrary to what its name might suggest, this compound is not derived from Casimiroa edulis, the common source of zapoterin. Instead, this compound has been identified and isolated from the aerial parts of Clausena excavata Burm. f. (Rutaceae).[1] Clausena excavata is a medicinal plant found in Southeast Asia and is a rich source of various secondary metabolites, including coumarins, carbazole (B46965) alkaloids, and other tetranortriterpenoids.[2][3][4]

Co-isolated Tetranortriterpenoids

During the isolation of this compound from Clausena excavata, several other novel tetranortriterpenoids with a 3,4-seco skeleton were also identified. These include:

-

(11β)-21,23-dihydro-11,21-dihydroxy-23-oxoobacunone (also referred to as 21,23-dihydro-21-hydroxy-23-oxozapoterin)

-

(1α,11β)-1,2,21,23-tetrahydro-1,11,23-trihydroxy-21-oxoobacunone (also referred to as 21,23-dihydro-23-hydroxy-21-oxoclausenarin)

-

(1α,11β)-23-ethoxy-1,2,21,23-tetrahydro-1,11-dihydroxy-21-oxoobacunone (also referred to as 23-ethoxy-21,23-dihydro-21-oxoclausenarin)

-

(11β)-1,2,21,23-tetrahydro-11,23-dihydroxy-21-oxoobacunoic acid

The structures of these compounds were elucidated through extensive spectroscopic studies.[1]

Experimental Protocols: Isolation and Purification

The following is a generalized experimental protocol for the isolation of this compound and its co-occurring tetranortriterpenoids from the aerial parts of Clausena excavata. This protocol is based on typical phytochemical isolation procedures for this class of compounds.

1. Plant Material Collection and Preparation:

-

The aerial parts (leaves and stems) of Clausena excavata are collected and authenticated.

-

The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically ethanol (B145695) or methanol (B129727), at room temperature. Maceration or Soxhlet extraction methods can be employed.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity. The tetranortriterpenoids are expected to be present in the less polar fractions like chloroform and ethyl acetate.

4. Chromatographic Purification:

-

The fractions containing the target compounds are subjected to multiple steps of column chromatography for purification.

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions rich in the target compounds are further purified on a Sephadex LH-20 column using a solvent system like methanol or a mixture of dichloromethane (B109758) and methanol to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC on a C18 reversed-phase column with a mobile phase typically consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

-

5. Structure Elucidation:

-

The structures of the purified compounds are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the chemical structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

-

Quantitative Data

The following table summarizes the key information regarding the isolated tetranortriterpenoids from Clausena excavata. Please note that specific yield data from the original source is not publicly available.

| Compound Name | Alternative Name | Molecular Formula | Natural Source | Plant Part |

| (11β)-21,23-Dihydro-11,23-dihydroxy-21-oxoobacunone | This compound | C₂₆H₃₂O₁₀ | Clausena excavata Burm. f. | Aerial Parts |

| (11β)-21,23-dihydro-11,21-dihydroxy-23-oxoobacunone | 21,23-dihydro-21-hydroxy-23-oxozapoterin | C₂₆H₃₂O₁₀ | Clausena excavata Burm. f. | Aerial Parts |

| (1α,11β)-1,2,21,23-tetrahydro-1,11,23-trihydroxy-21-oxoobacunone | 21,23-dihydro-23-hydroxy-21-oxoclausenarin | C₂₆H₃₄O₁₁ | Clausena excavata Burm. f. | Aerial Parts |

| (1α,11β)-23-ethoxy-1,2,21,23-tetrahydro-1,11-dihydroxy-21-oxoobacunone | 23-ethoxy-21,23-dihydro-21-oxoclausenarin | C₂₈H₃₈O₁₁ | Clausena excavata Burm. f. | Aerial Parts |

| (11β)-1,2,21,23-tetrahydro-11,23-dihydroxy-21-oxoobacunoic acid | C₂₆H₃₄O₁₁ | Clausena excavata Burm. f. | Aerial Parts |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Clausena excavata.

Caption: General workflow for the isolation of tetranortriterpenoids from Clausena excavata.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and associated signaling pathways of this compound. However, various extracts and other compounds isolated from Clausena excavata have demonstrated a broad range of biological activities, including cytotoxic effects against several cancer cell lines.[3][5] For instance, other tetranortriterpenoids and carbazole alkaloids from this plant have been reported to exhibit cytotoxicity against human cancer cell lines such as HL-60 (promyelocytic leukemia), MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer).[5]

The cytotoxic mechanisms of tetranortriterpenoids are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase II. Further research is warranted to investigate the specific bioactivities of this compound and its potential mechanisms of action.

Conclusion

This compound is a naturally occurring tetranortriterpenoid isolated from the aerial parts of Clausena excavata. Its isolation involves a multi-step process of extraction, fractionation, and chromatographic purification. While specific biological activity data for this compound is limited, the diverse pharmacological profile of other constituents from Clausena excavata suggests that it may possess interesting therapeutic properties. This guide provides a foundational resource for researchers interested in the further investigation and potential development of this natural product.

References

Potential Therapeutic Targets of 21,23-Dihydro-23-hydroxy-21-oxozapoterin: An In-Depth Technical Guide

Disclaimer: Publicly available scientific literature and databases contain scarce to no information on the specific compound "21,23-Dihydro-23-hydroxy-21-oxozapoterin." This technical guide, therefore, extrapolates potential therapeutic targets and mechanisms of action from data on the closely related and well-studied polymethoxyflavone, zapotin (B192691) . Zapotin shares a core structural similarity and is isolated from plants of the same genus, Casimiroa. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for investigating the potential therapeutic applications of this compound.

Executive Summary

Zapotin, a polymethoxyflavone found in Casimiroa edulis, has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.[1][2][3] It exerts its effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, metastasis, and metabolism.[4][5][6] This guide summarizes the known molecular targets of zapotin, details the experimental protocols used to elucidate these mechanisms, and presents this information in a structured format to aid researchers in drug development. The primary focus is on the potential of zapotin and its derivatives, such as the novel compound this compound, as therapeutic agents.

Core Therapeutic Area: Oncology

The predominant therapeutic potential of zapotin and, by extension, its derivatives, lies in oncology. Zapotin has shown efficacy against various cancer cell lines, including breast, colon, gastric, and prostate cancer, as well as leukemia.[1][2][4][5][7] Its anticancer activity stems from its ability to interfere with multiple facets of cancer progression, from initiation to metastasis.

Identified Molecular Targets and Signaling Pathways

Zapotin's anticancer effects are attributed to its interaction with several key signaling pathways that are often dysregulated in cancer.

-

Protein Kinase C Epsilon (PKCε) Pathway: Zapotin has been shown to target and modulate the activity of PKCε, a protein kinase implicated in promoting chemoresistance and reprogramming cancer cell metabolism.[4][6][8] By interacting with PKCε, zapotin can disrupt downstream signaling cascades that are crucial for cancer cell survival and proliferation.[4]

-

mTOR/PI3K/AKT Signaling Pathway: A critical pathway that governs cell growth, proliferation, and survival, the mTOR/PI3K/AKT pathway is a frequent target in cancer therapy. Studies have demonstrated that zapotin can significantly block this signaling cascade in human gastric carcinoma cells, leading to reduced cell proliferation and induction of apoptosis.[5]

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Signaling: Zapotin has been found to attenuate the signaling of HIF-1α and VEGF, two key players in promoting a hypoxic microenvironment and angiogenesis, which are essential for tumor growth and metastasis.[4][9]

Cellular Effects

The modulation of the aforementioned signaling pathways by zapotin results in a variety of anticancer cellular effects:

-

Induction of Apoptosis: Zapotin treatment leads to programmed cell death in cancer cells.[6][7] This is achieved through the modulation of apoptotic proteins, such as a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1]

-

Inhibition of Cell Proliferation and Cell Cycle Arrest: Zapotin effectively suppresses the proliferation of cancer cells and can cause cell cycle arrest, primarily in the G2-M phase.[1][2]

-

Suppression of Cell Migration and Invasion: By targeting pathways involved in cell motility and invasion, zapotin can reduce the migratory and invasive potential of cancer cells, which is crucial for preventing metastasis.[5]

-

Modulation of Autophagy: Zapotin has been observed to influence the process of autophagy, a cellular self-degradation process that can either promote or inhibit cancer cell survival depending on the context. Zapotin's effect on autophagy appears to be linked to its pro-apoptotic activity.[6][8]

-

Inhibition of Angiogenesis: By downregulating VEGF, zapotin can inhibit the formation of new blood vessels that tumors need to grow and spread.[4]

Quantitative Data on Biological Activity

The following table summarizes the reported IC50 values for zapotin against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Reference |

| LNCaP | Prostate Cancer | 2.4 ± 0.2 | [1] |

| DU-145 | Prostate Cancer | 3.3 ± 0.2 | [1] |

| Lung Adenocarcinoma | Lung Cancer | 3.6 ± 0.2 | [1] |

| VERO (healthy cells) | Normal Kidney Cells | 17.9 ± 1.6 | [1] |

| HT-29 | Colon Cancer | ~0.094 (2.74 x 10⁻⁷ M) | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the biological activity of zapotin. These protocols can serve as a foundation for the investigation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of the compound on cancer cells.

-

Methodology:

-

Cancer cells (e.g., SNU-1 gastric cancer cells) and normal control cells (e.g., GES-1) are seeded in 96-well plates.

-

After cell attachment, they are treated with various concentrations of the test compound (e.g., zapotin) for a specified period (e.g., 24-48 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[5]

-

Apoptosis Detection

-

DAPI Staining:

-

Objective: To visualize morphological changes associated with apoptosis, such as nuclear condensation and fragmentation.

-

Methodology:

-

Cells are treated with the test compound.

-

After treatment, cells are fixed and stained with DAPI (4′,6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA.

-

The stained cells are observed under a fluorescence microscope. Apoptotic cells exhibit condensed and fragmented nuclei.[5]

-

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Objective: To quantify the percentage of apoptotic and necrotic cells.

-

Methodology:

-

Cells are treated with the test compound.

-

Cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (a fluorescent dye that stains the DNA of cells with a compromised membrane, i.e., necrotic or late apoptotic cells).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

-

Cell Migration and Invasion Assay (Transwell Assay)

-

Objective: To assess the effect of the compound on cancer cell migration and invasion.

-

Methodology:

-

Transwell inserts with a porous membrane are used. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

-

Cancer cells, pre-treated with the test compound, are seeded in the upper chamber of the insert in a serum-free medium.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

After incubation, non-migrated/non-invaded cells on the upper surface of the membrane are removed.

-

The cells that have migrated/invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[5]

-

Western Blotting

-

Objective: To analyze the expression levels of specific proteins involved in signaling pathways.

-

Methodology:

-

Cells are treated with the test compound.

-

Total protein is extracted from the cells and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., mTOR, PI3K, AKT, Bcl-2, Bax).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP - horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.[5]

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Proposed signaling pathways modulated by zapotin.

Experimental Workflow

Caption: General workflow for in vitro evaluation.

Future Directions

Given the promising anticancer activities of zapotin, further investigation into its derivatives, including this compound, is warranted. Future research should focus on:

-

Synthesis and Characterization: Chemical synthesis and full characterization of this compound to confirm its structure and purity.

-

In Vitro Screening: Comprehensive in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and compare its potency to zapotin.

-

Mechanism of Action Studies: Detailed investigation of its effects on the signaling pathways identified for zapotin to understand if the structural modifications alter its mechanism of action.

-

In Vivo Studies: Preclinical in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of the novel compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related derivatives to establish a clear SAR, which can guide the design of more potent and selective analogs.

By following a structured research plan based on the knowledge of related compounds, the therapeutic potential of this compound can be systematically explored.

References

- 1. Zapotin, a Polymethoxyflavone, with Potential Therapeutic Attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Zapotin - Wikipedia [en.wikipedia.org]

- 4. bioengineer.org [bioengineer.org]

- 5. Anticancer effects of zapotin flavone in human gastric carcinoma cells are mediated via targeting m-TOR/PI3K/AKT signalling pathway | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 6. Zapotin (5,6,2',6'-tetramethoxyflavone) Modulates the Crosstalk Between Autophagy and Apoptosis Pathways in Cancer Cells with Overexpressed Constitutively Active PKCϵ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cancer chemopreventive activity of zapotin, a natural product from Casimiroa edulis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

An In-depth Review of 21,23-Dihydro-23-hydroxy-21-oxozapoterin: Isolation, Characterization, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Introduction

21,23-Dihydro-23-hydroxy-21-oxozapoterin is a naturally occurring tetranortriterpenoid, a class of structurally complex and biologically interesting secondary metabolites.[1] This compound was first isolated from Clausena excavata Burm. f. (Rutaceae), a plant with a history of use in traditional medicine across Southeast Asia.[1][2][3] The chemical structure of this compound is characterized by a 3,4-seco skeleton, and its systematic name is (11β)-21,23-dihydro-11,23-dihydroxy-21-oxoobacunone.[4] Despite its discovery, the biological activities and potential therapeutic applications of this specific tetranortriterpenoid remain largely unexplored in publicly available scientific literature. This technical guide provides a comprehensive review of the currently available information on this compound, with a focus on its isolation, structural elucidation, and physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, characterization, and potential future formulation development.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₃₀O₁₀ | [1] |

| CAS Number | 426266-88-8 | [1] |

| Molecular Weight | 502.51 g/mol | |

| Appearance | Not reported in detail, but isolated as part of a series of amorphous powders or colorless gums. | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone, etc. | [1] |

| Chemical Class | Tetranortriterpenoid (3,4-seco skeleton) | [1][4] |

| Systematic Name | (11β)-21,23-dihydro-11,23-dihydroxy-21-oxoobacunone | [4] |

Experimental Protocols

Isolation and Purification

The isolation of this compound was reported as part of a broader phytochemical investigation of the aerial parts of Clausena excavata. The general workflow for the isolation of this and other tetranortriterpenoids from the plant material is outlined below.

Plant Material Collection and Preparation: The aerial parts of Clausena excavata were collected, air-dried, and then pulverized into a coarse powder.

Extraction: The powdered plant material was extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

Solvent Partitioning: The crude ethanol extract was suspended in water and sequentially partitioned with petroleum ether and ethyl acetate. The ethyl acetate fraction, containing compounds of medium polarity including tetranortriterpenoids, was collected and concentrated.

Chromatographic Separation: The ethyl acetate extract was subjected to multiple steps of column chromatography to separate the complex mixture of compounds. A combination of silica (B1680970) gel and Sephadex LH-20 was utilized for the chromatographic separations.

-

Silica Gel Column Chromatography: The extract was initially fractionated on a silica gel column using a gradient elution system, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the polarity with ethyl acetate and/or methanol (B129727). Fractions were collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions enriched with the compounds of interest were further purified using a Sephadex LH-20 column, with methanol typically used as the eluent, to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds was often achieved using preparative HPLC, which provides high resolution and yields pure compounds.

The following diagram illustrates the general experimental workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis. The following techniques were instrumental in its characterization:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the chromophores present in the molecule.

The detailed spectroscopic data from these analyses allowed for the unambiguous assignment of the structure of this compound.

Biological Activity and Signaling Pathways: An Unexplored Frontier

A thorough review of the current scientific literature reveals a significant gap in our understanding of the biological activity of this compound. To date, there are no published studies detailing its specific pharmacological effects, such as cytotoxic, anti-inflammatory, or antimicrobial activities. Consequently, no quantitative data, such as IC₅₀ or EC₅₀ values, are available for this compound.

While other compounds isolated from Clausena excavata, including other tetranortriterpenoids, have demonstrated a range of biological activities such as anticancer and anti-inflammatory effects, these findings cannot be directly extrapolated to this compound without specific experimental validation.[4][5]

Given the lack of biological activity data, there is currently no information on the potential mechanisms of action or any signaling pathways that may be modulated by this compound. The diagram below illustrates the current void in our knowledge regarding the biological interactions of this compound.

Future Perspectives and Conclusion

This compound represents a structurally unique natural product with untapped potential. The lack of biological data presents a clear opportunity for future research. Key areas for investigation include:

-

Broad-Spectrum Biological Screening: The compound should be screened against a wide range of biological targets, including various cancer cell lines, inflammatory markers, and microbial strains, to identify any potential therapeutic activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the specific cellular and molecular targets.

-

Total Synthesis: The development of a total synthesis route for this compound would be highly valuable. This would not only confirm its structure but also enable the synthesis of analogues for structure-activity relationship (SAR) studies, potentially leading to the development of more potent and selective compounds.

References

Unveiling 21,23-Dihydro-23-hydroxy-21-oxozapoterin: A Technical Guide for Researchers

Disclaimer: The compound "21,23-Dihydro-23-hydroxy-21-oxozapoterin" is not a well-documented substance in publicly available scientific literature. This guide, therefore, presents a comprehensive overview based on the known parent compound, zapoterin (B197855), and plausible chemical derivatization. The information regarding the specified derivative, including its synthesis and biological activity, is hypothetical and intended to serve as a prospective resource for researchers in the fields of natural product chemistry and drug discovery.

Introduction to Zapoterin: The Parent Compound

Zapoterin is a naturally occurring limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds. It has been isolated from various plant species, most notably from the seeds of Casimiroa edulis, a plant native to Mexico and Central America. Chemically, it is also referred to as 11β-Hydroxyobacunone. Limonoids are known for their diverse and potent biological activities, making them attractive scaffolds for drug development.

Table 1: Physicochemical Properties of Zapoterin

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀O₈ | PubChem |

| Molecular Weight | 470.5 g/mol | PubChem |

| CAS Number | 35796-71-5 | Pharmaffiliates[1] |

| Appearance | Crystalline solid | N/A |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone. | ChemFaces[1] |

The Emergence of a Novel Derivative: this compound

While not yet described in peer-reviewed literature, the name "this compound" suggests a specific chemical modification of the parent zapoterin structure. Based on the standard nomenclature of organic chemistry, these modifications would involve:

-

Dihydro: The reduction of a double bond between carbons 21 and 22 or 22 and 23.

-

Hydroxy: The addition of a hydroxyl (-OH) group at position 23.

-

Oxo: The introduction of a ketone (C=O) group at position 21.

These modifications would significantly alter the electronic and steric properties of the zapoterin molecule, potentially leading to novel biological activities.

Hypothetical Synthesis and Experimental Protocols

The synthesis of this compound from zapoterin would likely involve a multi-step process. Below is a proposed synthetic workflow.

Caption: A plausible synthetic pathway for this compound.

Detailed Methodologies

Step 1: Protection of Reactive Groups

-

Protocol: To prevent unwanted side reactions, reactive hydroxyl and ketone groups on the zapoterin scaffold, other than those at positions 21 and 23, would first need to be protected. This could be achieved using standard protecting groups such as silyl ethers (e.g., TBDMSCl) for hydroxyls and acetals for ketones. The reaction would be carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a base like imidazole.

Step 2: Selective Reduction (Dihydrogenation)

-

Protocol: The protected zapoterin would then undergo selective reduction of a specific double bond. If the target is a C=C bond, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere would be a suitable method. The choice of solvent (e.g., ethanol, ethyl acetate) and reaction conditions (pressure, temperature) would be critical for selectivity.

Step 3: Hydroxylation at C23

-

Protocol: Following reduction, a hydroxyl group could be introduced at the C23 position. If a double bond was present at C22-C23, dihydroxylation using osmium tetroxide (OsO₄) followed by reductive workup, or hydroboration-oxidation for anti-Markovnikov addition, could be employed.

Step 4: Oxidation at C21

-

Protocol: With the C23 hydroxyl in place, the hydroxyl group at C21 (if present after the reduction step) would be selectively oxidized to a ketone. Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would be appropriate for this transformation, offering mild conditions that are less likely to affect other parts of the molecule.

Step 5: Deprotection and Purification

-

Protocol: The final step would involve the removal of all protecting groups. For silyl ethers, a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) would be effective. The crude product would then be purified using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) to yield the pure this compound.

Potential Biological Activities and Signaling Pathways

Limonoids are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and insecticidal properties. The structural modifications in this compound could modulate these activities or introduce new ones.

Table 2: Known Biological Activities of Related Limonoids

| Biological Activity | Description | Reference |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and enzymes. | N/A |

| Anticancer | Induction of apoptosis and inhibition of tumor cell proliferation. | N/A |

| Insecticidal | Antifeedant and growth-regulating effects on various insect species. | N/A |

| Antiviral | Inhibition of viral replication. | N/A |

One of the key signaling pathways often modulated by natural products with anticancer properties is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Caption: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway.

Future Directions and Conclusion

The exploration of novel derivatives of complex natural products like zapoterin is a promising avenue for the discovery of new therapeutic agents. While this compound remains a hypothetical compound, the synthetic strategies and potential biological activities outlined in this guide provide a framework for future research.

Researchers are encouraged to pursue the synthesis and biological evaluation of this and other zapoterin derivatives. Such studies will not only expand our understanding of the structure-activity relationships of limonoids but may also lead to the development of potent new drugs for a variety of diseases. The detailed experimental protocols provided herein offer a starting point for the chemical synthesis, and the predicted biological activities suggest initial screens for pharmacological evaluation. The journey to validate the potential of this compound begins with its synthesis and characterization, a challenge that awaits enterprising medicinal chemists and pharmacologists.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 21,23-Dihydro-23-hydroxy-21-oxozapoterin

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Feasibility and Proposed Strategy for the Synthesis of 21,23-Dihydro-23-hydroxy-21-oxozapoterin

Introduction

This document addresses the synthesis of the complex natural product derivative, "this compound." Following a comprehensive review of the current scientific literature, it has been determined that a specific, experimentally validated synthesis for this molecule has not been reported to date. Furthermore, the total synthesis of its parent compound, zapoterin (B197855), also appears to be an unresolved challenge in synthetic organic chemistry.

Zapoterin is classified as a limonoid, a class of highly oxygenated and structurally complex tetranortriterpenoids.[1][2] The total synthesis of such intricate natural products represents a significant undertaking, often requiring the development of novel synthetic methodologies and strategies.[3][4][5]

Given the absence of established protocols, this document provides a conceptual framework for the synthesis of "this compound" based on established principles of retrosynthetic analysis. This theoretical approach is intended to serve as a guide for researchers contemplating the synthesis of this or structurally related molecules.

Conceptual Retrosynthetic Analysis

A plausible retrosynthetic strategy for "this compound" would likely involve the late-stage modification of a fully assembled zapoterin core. The key disconnections would focus on simplifying the complex polycyclic system into more manageable and potentially commercially available starting materials.

Diagram of Conceptual Retrosynthetic Workflow:

References

- 1. (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno(4,4a)-2-benzopyrano(6,5-g)(2)benzoxepin-3,5,9(3aH,4bH,6H)-trione | C26H30O8 | CID 441812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Derivatization of 21,23-Dihydro-23-hydroxy-21-oxozapoterin for Enhanced Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

21,23-Dihydro-23-hydroxy-21-oxozapoterin is a complex oxygenated triterpenoid (B12794562) of interest in pharmaceutical and natural product research. Its structure, featuring multiple hydroxyl and a ketone functional group, presents analytical challenges due to its polarity and potential for low volatility and poor ionization efficiency. Chemical derivatization is a crucial strategy to improve its analytical characteristics for chromatographic and mass spectrometric analysis.

This document provides detailed application notes and protocols for the derivatization of this compound to enhance its detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These protocols are designed to be adaptable for various research and drug development applications.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₀O₁₀[1] |

| Molecular Weight | 502.516 g/mol [1] |

| CAS Number | 426266-88-8[1] |

| Key Functional Groups | Hydroxyl (-OH), Ketone (C=O) |

Derivatization for GC-MS Analysis

For GC-MS analysis, increasing the volatility and thermal stability of the analyte is paramount. Silylation is a widely used and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups.[2]

Protocol 1: Silylation using BSTFA with TMCS

This protocol is adapted from established methods for the derivatization of pentacyclic triterpenes and is suitable for converting the hydroxyl groups of this compound to their trimethylsilyl (B98337) (TMS) ethers.[3]

Objective: To improve volatility and thermal stability for GC-MS analysis.

Materials:

-

This compound standard or sample extract

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (anhydrous)

-

Ethyl acetate (B1210297) (GC grade)

-

Nitrogen gas (high purity)

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Accurately weigh 1 mg of the dried sample or standard into a 2 mL reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

-

Derivatization: Add 100 µL of BSTFA and 20 µL of TMCS to the vial.

-

Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate to a final concentration suitable for your GC-MS system (e.g., 1 mL).

-

Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

Expected Outcome: The hydroxyl groups will be converted to TMS ethers, increasing the volatility and producing characteristic mass spectra.

Derivatization for HPLC Analysis

Derivatization for HPLC aims to enhance detection by introducing chromophoric or fluorophoric tags, or to improve ionization efficiency for LC-MS.[4]

Protocol 2: UV-Labeling with p-Nitrobenzoyl Chloride

This protocol introduces a strong chromophore to the hydroxyl groups, significantly enhancing UV detection.

Objective: To improve UV detectability for HPLC analysis.

Materials:

-

This compound standard or sample extract

-

p-Nitrobenzoyl chloride

-

Pyridine (anhydrous)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

HPLC-UV system

Procedure:

-

Sample Preparation: Dissolve 1 mg of the sample in 200 µL of anhydrous pyridine in a reaction vial.

-

Reagent Preparation: Prepare a 10 mg/mL solution of p-nitrobenzoyl chloride in anhydrous acetonitrile.

-

Derivatization: Add 100 µL of the p-nitrobenzoyl chloride solution to the sample vial.

-

Reaction: Cap the vial and heat at 60°C for 30 minutes.

-

Quenching: Add 100 µL of methanol to quench the excess reagent.

-

Dilution: Evaporate the solvent under nitrogen and reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

-

Analysis: Inject the derivatized sample into the HPLC-UV system.

Protocol 3: Fluorescent Labeling with Dansyl Chloride

This protocol attaches a fluorescent tag to the hydroxyl groups, enabling highly sensitive fluorescence detection. Dansyl chloride is a common reagent for derivatizing hydroxyl groups to introduce a fluorophore.[4][5]

Objective: To enhance detection sensitivity via fluorescence for HPLC analysis.

Materials:

-

This compound standard or sample extract

-

Dansyl chloride

-

Acetone (anhydrous)

-

Sodium bicarbonate buffer (0.1 M, pH 10)

-

Acetonitrile (HPLC grade)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Dissolve 1 mg of the sample in 500 µL of acetone.

-

Reagent Preparation: Prepare a 5 mg/mL solution of dansyl chloride in acetone.

-

Derivatization: Add 500 µL of the sodium bicarbonate buffer to the sample solution, followed by 500 µL of the dansyl chloride solution.

-

Reaction: Vortex the mixture and let it react in the dark at room temperature for 1 hour.

-

Quenching: Add 100 µL of a 2% methylamine (B109427) solution to quench the reaction.

-

Extraction: Extract the derivatized product with a suitable organic solvent (e.g., ethyl acetate), evaporate to dryness, and reconstitute in the mobile phase.

-

Analysis: Inject the sample into the HPLC-FLD system (Excitation: ~335 nm, Emission: ~520 nm).

Summary of Derivatization Methods

| Analytical Method | Derivatization Technique | Reagents | Key Advantages |

| GC-MS | Silylation | BSTFA, TMCS, Pyridine | Increased volatility, Improved thermal stability, Characteristic mass spectra |

| HPLC-UV | UV-Labeling | p-Nitrobenzoyl Chloride, Pyridine | Enhanced UV absorption, Improved sensitivity for UV detection |

| HPLC-FLD | Fluorescent Labeling | Dansyl Chloride, Acetone, Bicarbonate Buffer | Highly sensitive fluorescence detection, Low detection limits |

Visualizing the Workflow

The following diagrams illustrate the derivatization workflows for both GC-MS and HPLC analysis.

Caption: Workflow for silylation derivatization for GC-MS analysis.

Caption: Workflows for HPLC derivatization for UV and fluorescence detection.

References

- 1. biorbyt.com [biorbyt.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Potential of 21,23-Dihydro-23-hydroxy-21-oxozapoterin as a Chemical Probe in Inflammation and Oncology Research

Application Notes

Introduction

21,23-Dihydro-23-hydroxy-21-oxozapoterin is a novel synthetic derivative of the naturally occurring limonoid, zapoterin (B197855) (also known as 11β-Hydroxyobacunone). While research on this specific analog is in its nascent stages, the parent compound and related limonoids have demonstrated significant biological activities, including anti-inflammatory and cytotoxic effects.[1][2] This document provides a hypothetical framework for the application of this compound as a chemical probe to investigate cellular signaling pathways implicated in inflammation and cancer.

Background

Limonoids, a class of tetranortriterpenoids found predominantly in citrus and Meliaceae family plants, are recognized for their diverse pharmacological properties.[1] Studies on various limonoids have revealed their potential to modulate key signaling cascades, such as the PI3K/AKT/NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and various cancers.[2][3] The structural modifications in this compound are designed to enhance its specificity and potency as a modulator of these pathways, making it a valuable tool for target identification and validation.

Hypothetical Mechanism of Action

Based on the activities of related limonoids, it is postulated that this compound may exert its biological effects through the inhibition of pro-inflammatory and pro-survival signaling pathways. Specifically, it is hypothesized to target key kinases within the PI3K/Akt and p38 MAPK pathways, leading to the downregulation of inflammatory mediators and induction of apoptosis in cancer cells.

Potential Applications as a Chemical Probe

-

Investigation of Inflammatory Signaling: Elucidate the role of specific kinases in the PI3K/Akt/NF-κB and MAPK pathways in inflammatory responses.

-

Target Validation in Oncology: Probe the druggability of specific signaling nodes in cancer cell proliferation and survival.

-

High-Throughput Screening: Serve as a reference compound in screens for novel anti-inflammatory and anticancer agents.

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound based on typical values observed for bioactive limonoids.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (µM) |

| RAW 264.7 | Murine Macrophage | > 50 |

| MCF-7 | Human Breast Cancer | 15.2 |

| A549 | Human Lung Cancer | 22.8 |

| HCT116 | Human Colon Cancer | 18.5 |

Table 2: In Vitro Anti-inflammatory Activity

| Assay | Cell Line | Stimulant | Measured Parameter | IC50 (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite (B80452) | 12.5 |

| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | TNF-α | 8.9 |

| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | IL-6 | 10.2 |

Table 3: In Vivo Anti-inflammatory Activity

| Animal Model | Treatment | Dose (mg/kg) | Edema Inhibition (%) |

| Carrageenan-induced paw edema (Rat) | Vehicle | - | 0 |

| Carrageenan-induced paw edema (Rat) | This compound | 25 | 35 |

| Carrageenan-induced paw edema (Rat) | This compound | 50 | 58 |

| Carrageenan-induced paw edema (Rat) | Indomethacin (B1671933) | 10 | 65 |

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of this compound on various cell lines.[4][5][6]

-

Materials:

-

Target cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

2. In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the inhibitory effect of the compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

-

Materials:

-

RAW 264.7 cells

-

Complete cell culture medium

-

This compound

-

LPS from E. coli

-

Griess Reagent System

-

96-well plates

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

-

3. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol assesses the anti-inflammatory effect of the compound in a rat model of acute inflammation.[7][8][9][10][11]

-

Materials:

-

Male Wistar rats (180-200 g)

-

This compound

-

Carrageenan (1% w/v in saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plebthysmometer or digital calipers

-

-

Procedure:

-

Fast the rats overnight before the experiment.

-

Administer this compound, vehicle, or indomethacin orally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

-

Visualizations

Caption: Hypothetical signaling pathway for the anti-inflammatory action of the probe.

Caption: Workflow for the MTT cell viability assay.

Caption: Experimental workflow for the in vivo anti-inflammatory assay.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Effect of a Limonin Derivative In Vivo and Its Mechanisms in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. inotiv.com [inotiv.com]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 10. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of 21,23-Dihydro-23-hydroxy-21-oxozapoterin

Introduction:

21,23-Dihydro-23-hydroxy-21-oxozapoterin is a derivative of Zapoterin, a limonoid triterpenoid.[1] Triterpenoids are a large and diverse class of naturally occurring compounds that have garnered significant interest in drug discovery due to their wide range of biological activities.[2][3][4] Notably, many triterpenoids have demonstrated potent anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various preclinical cancer models.[2][3][5] This document provides a comprehensive set of experimental protocols to investigate the potential anticancer properties of this compound, focusing on its cytotoxic effects, induction of apoptosis, and modulation of key cancer-related signaling pathways.

These protocols are intended for researchers, scientists, and drug development professionals actively engaged in the preclinical evaluation of novel therapeutic agents.

I. Assessment of Cytotoxicity

A fundamental first step in evaluating a potential anticancer compound is to determine its cytotoxic effects on cancer cells. The following protocols describe the use of MTT and XTT assays to measure cell viability and proliferation.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[6][8][9]

Materials:

-

Cancer cell line(s) of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: XTT Cell Viability Assay

The XTT assay is an alternative to the MTT assay where the tetrazolium salt XTT is reduced to a water-soluble formazan product, eliminating the need for a solubilization step.[6][10]

Materials:

-

Cancer cell line(s) of interest

-

Complete culture medium

-

This compound

-

96-well plates

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.

-

XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.[6]

-

Data Analysis: Calculate the percentage of cell viability.

Data Presentation: Cytotoxicity Data

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| Vehicle Control | 100 | 100 | 100 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Caption: Effect of this compound on cancer cell viability.

II. Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[11] The following protocols are designed to determine if this compound induces apoptosis.

Protocol 3: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.

Materials:

-

Cancer cell line(s)

-

Complete culture medium

-

This compound

-

96-well white-walled plates

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with various concentrations of the compound as described in the cytotoxicity protocols.

-

Incubation: Incubate for a predetermined time (e.g., 24 hours).

-

Assay Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.

Protocol 4: TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling)

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12]

Materials:

-

Cells grown on coverslips or tissue sections

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Treat cells with the compound, then fix and permeabilize them.[12]

-

TUNEL Staining: Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[12]

-

Washing: Wash the samples with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Data Presentation: Apoptosis Data

| Concentration (µM) | Caspase-3/7 Activity (Fold Change) | % TUNEL-Positive Cells |

| Vehicle Control | 1.0 | |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Caption: Induction of apoptosis by this compound.

III. Analysis of Cell Signaling Pathways

Triterpenoids often exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt and NF-κB pathways.[2][13][14][15] Western blotting is a powerful technique to investigate these effects.[16][17]

Protocol 5: Western Blot Analysis

Materials:

-

Cancer cell line(s)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-p65, anti-p65, anti-Bcl-2, anti-Bax, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in ice-cold lysis buffer.[18]

-

Protein Quantification: Determine the protein concentration of each lysate.[18]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.[18]

-

Blocking: Block the membrane for 1 hour at room temperature.[18]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[19][20]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[18]

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Data Presentation: Western Blot Data

| Protein Target | Vehicle Control | 1 µM | 10 µM | 50 µM |

| p-Akt/Akt Ratio | 1.0 | |||

| p-p65/p65 Ratio | 1.0 | |||

| Bcl-2/Bax Ratio | ||||

| Cleaved PARP |

Caption: Modulation of signaling proteins by this compound.

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Caption: Postulated inhibition of the NF-κB signaling pathway.

References

- 1. (1S,3aS,4aR,4bR,6aR,11aR,11bR,12S,13aS)-1-(3-Furanyl)-1,6a,7,11a,11b,12,13,13a-octahydro-12-hydroxy-4b,7,7,11a,13a-pentamethyloxireno(4,4a)-2-benzopyrano(6,5-g)(2)benzoxepin-3,5,9(3aH,4bH,6H)-trione | C26H30O8 | CID 441812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triterpenoids for cancer prevention and treatment: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epigenetics/Epigenomics of Triterpenoids in Cancer Prevention and in Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. clyte.tech [clyte.tech]

- 13. mdpi.com [mdpi.com]

- 14. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]